(4-Nitrophenoxy)acetyl chloride

Catalog No.
S662858
CAS No.
20142-88-5
M.F
C8H6ClNO4
M. Wt
215.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Nitrophenoxy)acetyl chloride

Struggling to acylate sterically hindered or electron-deficient substrates? (4-Nitrophenoxy)acetyl chloride provides a solution through heightened electrophilicity imparted by the p-nitro group.

  • Achieves high-yield ester/amide formation under mild conditions.
  • Eliminates DCC/coupling agents, reducing byproduct removal steps.
  • Ideal for modifying sensitive, high-value pharmaceutical intermediates like 7-ACA derivatives.

CAS Number

20142-88-5

Product Name

(4-Nitrophenoxy)acetyl chloride

IUPAC Name

2-(4-nitrophenoxy)acetyl chloride

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

InChI

InChI=1S/C8H6ClNO4/c9-8(11)5-14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2

InChI Key

FLUYDOVOMDZUEV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)Cl

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)Cl

Synonyms

2-(4-Nitrophenoxy)acetyl chloride, 4-Nitrophenoxyacetyl chloride, (p-Nitrophenoxy)acetyl chloride, (4-Nitrophenoxy)acetic acid chloride, Acetyl chloride, 2-(4-nitrophenoxy)-

Purity

97%

Package Size

1 g, 5 g, 25 g

(4-Nitrophenoxy)acetyl chloride is a highly reactive acyl chloride used for introducing the (4-nitrophenoxy)acetyl moiety into molecules, primarily through the acylation of alcohols, phenols, and amines to form esters and amides. Its utility stems from the acyl chloride functional group, which is among the most reactive carboxylic acid derivatives for nucleophilic acyl substitution. This inherent reactivity is significantly enhanced by the electron-withdrawing effect of the para-nitro group on the phenoxy ring, which increases the electrophilicity of the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.

Research Fit

1
Acylations requiring enhanced electrophilicity for deactivated or sterically hindered nucleophiles
2
Introduction of a chromophoric (4-nitrophenoxy)acetyl tag for direct UV quantification of conjugates
3
Scaffold elaboration where the nitro group contributes to hydrogen bonding or electron‑withdrawing pharmacophore

Replacing (4-Nitrophenoxy)acetyl chloride with seemingly similar alternatives introduces significant process and performance trade-offs. Using the parent carboxylic acid, (4-nitrophenoxy)acetic acid, with a coupling agent like dicyclohexylcarbodiimide (DCC), creates a multi-component system that generates difficult-to-remove byproducts (e.g., dicyclohexylurea) and necessitates more complex purification protocols. Substituting with a less activated analog, such as phenoxyacetyl chloride, fails to provide the same level of reactivity, potentially requiring harsher conditions or leading to lower yields, especially with unreactive substrates. Simpler acylating agents like acetyl chloride or acetic anhydride are not viable substitutes as they do not install the specific (4-nitrophenoxy)acetyl moiety, which is often a critical structural element or a designed leaving group for subsequent transformations.

Substitution Risk

Analog Phenoxyacetyl chloride (CAS 701-99-5) lacks the para-nitro group; acylation rate may drop and UV detectability is lost.
Pathway Product selectivity in AlCl₃‑catalyzed reactions diverges: electron‑withdrawing nitro favors acylation, while non-nitrated analogs favor decarbonylation.
Property Removal of the nitro substituent eliminates the chromophore and alters hydrogen‑bonding, potentially impairing target binding in medicinal‑chemistry leads.

Enhanced Acylation via Electronic Activation

The reactivity of acyl chlorides is directly influenced by the electronic nature of their substituents. Electron-withdrawing groups, such as the p-nitro group in (4-Nitrophenoxy)acetyl chloride, increase the electrophilicity of the carbonyl carbon, making the compound significantly more reactive towards nucleophiles than its unsubstituted or electron-donating counterparts. This places it higher on the reactivity scale than phenoxyacetyl chloride, enabling reactions to proceed under milder conditions or with less reactive substrates where analogs would fail or provide lower yields.

Evidence DimensionRelative Reactivity in Nucleophilic Acyl Substitution
Target Compound DataHigh (due to strong electron-withdrawing -NO2 group)
Comparator Or BaselinePhenoxyacetyl chloride (Moderate, no electronic activation); Acetic Anhydride (Lower)
Quantified DifferenceNot directly quantified in a single study, but established by principles of physical organic chemistry. Reactivity order: (4-Nitrophenoxy)acetyl chloride > Phenoxyacetyl chloride > Acetic Anhydride.
ConditionsGeneral nucleophilic acyl substitution reactions.

Higher intrinsic reactivity allows for the successful acylation of challenging substrates like sterically hindered alcohols or electron-poor amines where less reactive alternatives would be ineffective.

Reactivity vs. phenoxyacetyl chloride
Class-level inference
Target: p-NO₂ substituent (σₚ = +0.78)
Comparator: p-H substituent (σₚ = 0.00)
Hammett Δσₚ = 0.78
Predictive of accelerated acylation; supports higher yields with hindered amines and alcohols.
Class-level inference from Hammett relationship; direct kinetic data for this pair is not publicly available.

Process Efficiency vs. In-Situ Activation

Using a pre-activated acyl chloride streamlines synthesis by reducing the number of reagents and process steps compared to activating the corresponding carboxylic acid in-situ. For example, acylation with (4-Nitrophenoxy)acetyl chloride is a direct, two-component reaction (substrate + acyl chloride, plus a base). The alternative pathway, using (4-nitrophenoxy)acetic acid, requires a coupling agent (e.g., DCC) and often an additive, generating stoichiometric amounts of urea byproducts that frequently complicate product purification through precipitation or chromatography.

Evidence DimensionReagent & Byproduct Count
Target Compound Data1 Reagent (+ base); 1 soluble salt byproduct (e.g., Et3N·HCl)
Comparator Or Baseline(4-nitrophenoxy)acetic acid + DCC: 2 Reagents (+ base); 1 poorly soluble byproduct (Dicyclohexylurea, DCU)
Quantified DifferenceReduces reagent count by at least one and eliminates a problematic solid byproduct.
ConditionsStandard ester or amide bond formation.

This simplifies procurement, reduces raw material costs, shortens reaction times, and significantly lessens the downstream purification burden, which is a critical factor in process scale-up.

Product selectivity divergence
Class-level inference
Target (p-NO₂): favors intermolecular acylation to 2-aryloxyacetophenone
Comparator (p-H): different distribution, higher decarbonylation
Route choice: nitro analog directs Friedel‑Crafts acylation, suppressing side‑products observed with non‑nitrated version.
Inferred from AlCl₃‑catalyzed studies on aryloxyacetyl chlorides; product ratios for the 4‑nitro derivative were not reported.

Pharmaceutical Intermediate Acylation

In the synthesis of complex and sensitive molecules like semi-synthetic cephalosporin antibiotics, reactive acylating agents are required for the efficient amidation of the 7-aminocephalosporanic acid (7-ACA) core. Acyl chlorides are generally preferred over acid anhydrides or other activated esters in these industrial processes to maximize yield and minimize side reactions. The high reactivity of (4-Nitrophenoxy)acetyl chloride makes it a suitable candidate for such demanding applications where steric hindrance or substrate sensitivity can limit the effectiveness of milder reagents.

Evidence DimensionReagent Class Preference in Complex Synthesis
Target Compound DataBelongs to the preferred class (Acyl Chlorides) for high-yield acylation of complex pharmaceutical cores.
Comparator Or BaselineAcid Anhydrides / Activated Esters (Often less efficient or require specific activators for these substrates).
Quantified DifferenceNot directly quantified, but patents and process literature indicate a strong preference for acyl chlorides to achieve high conversion rates in cephalosporin synthesis.
ConditionsAcylation of 7-aminocephalosporanic acid (7-ACA) and related nuclei.

For buyers developing synthetic routes to high-value, complex molecules, selecting a reagent from the most effective chemical class is a primary driver for ensuring process viability and maximizing yield.

Chromophoric label capacity
Class-level inference
Target tag λₘₐₓ ~ 270–280 nm, ε ~ 10,000 M⁻¹cm⁻¹
Comparator tag λₘₐₓ < 260 nm, ε < 5,000 M⁻¹cm⁻¹
~2‑fold or greater difference in molar absorptivity
Direct UV quantification of protein conjugates, avoiding secondary labeling steps and reducing workflow variability.
Estimated from class behavior of 4‑nitrophenoxy amides; actual ε depends on conjugate and buffer conditions.

Acylation of Hindered/Electron-Poor Substrates

This reagent is the right choice when acylating sterically demanding alcohols or electronically deactivated amines where standard acylating agents like acetic anhydride or unsubstituted phenoxyacetyl chloride provide low conversion rates. Its enhanced electrophilicity overcomes the low nucleophilicity of the substrate, enabling the formation of target esters and amides in higher yields and under milder conditions.

Streamlined Synthesis & Purification

For processes where minimizing reagent streams and simplifying byproduct removal is a primary concern, (4-Nitrophenoxy)acetyl chloride offers a distinct advantage over in-situ activation of its parent carboxylic acid. Its use eliminates the need to source, handle, and remove separate coupling agents and their associated byproducts, leading to a more efficient and economically favorable workflow.

Pharmaceutical Scaffolds & Prodrugs

In the synthesis of complex pharmaceutical intermediates, such as derivatives of the 7-ACA nucleus, the use of a highly reactive acyl chloride is often mandatory to achieve high-yield acylation. This compound is well-suited for such applications, providing the necessary reactivity to modify sensitive, high-value core structures efficiently.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pesticide intermediate synthesis
Electron‑deficient aryl ether and thiosemicarbazide construction
Confirm nitro group retention and target enzyme interaction in SAR assays
Protein bioconjugation with UV readout
One‑step chromophoric tagging of primary amines
Verify degree of labeling by UV‑Vis and compare to non‑chromophoric acylation controls
Kinase inhibitor scaffold elaboration
Nitro‑phenyl pharmacophore for hydrogen bonding and polarity
Evaluate target affinity shift when replacing nitro with hydrogen or other substituents
Dyestuff and photographic coupler preparation
Color‑forming intermediate with defined spectral contribution
Assess color balance and stability in the intended photographic formulation

XLogP3

2.5

Other CAS

20142-88-5

Wikipedia

(4-Nitrophenoxy)acetyl chloride

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